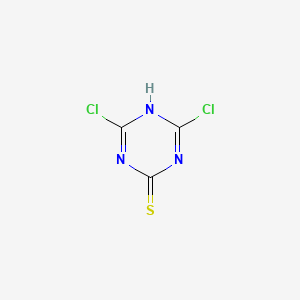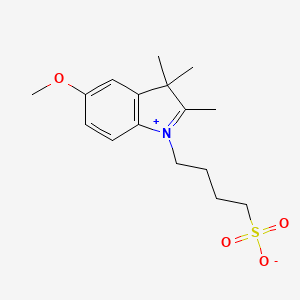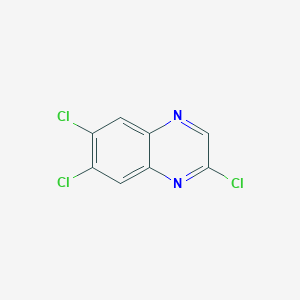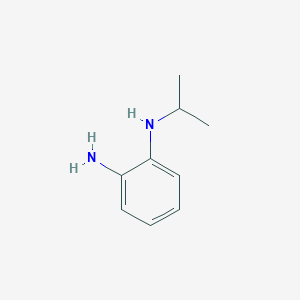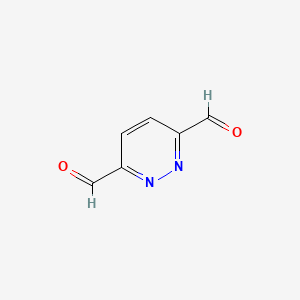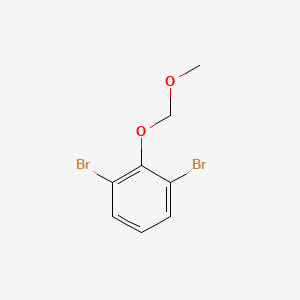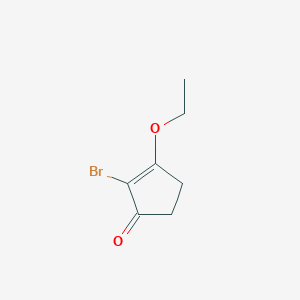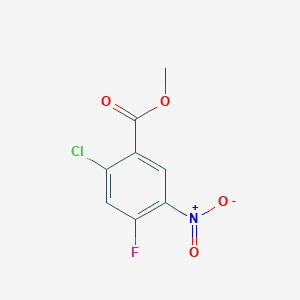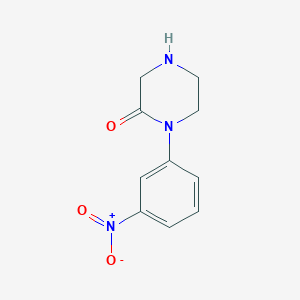
1-(3-Nitrophenyl)piperazin-2-one
Overview
Description
“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “1-(3-Nitrophenyl)piperazin-2-one”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “1-(3-Nitrophenyl)piperazin-2-one” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .Scientific Research Applications
Synthesis of Piperazine Derivatives
1-(3-Nitrophenyl)piperazin-2-one: is utilized in the synthesis of various piperazine derivatives. These derivatives are significant due to their wide range of biological and pharmaceutical activities. They are employed in drugs like trimetazidine and ranolazine, which are used for treating angina pectoris .
Antifungal Agents
This compound serves as a precursor in the synthesis of cinnoline derivatives, which have shown potential as antifungal agents. The intramolecular cyclization of related compounds mediated by polyphosphoric acid (PPA) leads to the formation of these antifungal agents .
Material Science
In material science, 1-(3-Nitrophenyl)piperazin-2-one is explored for its properties and potential applications in the development of new materials. Its molecular structure and reactivity can be leveraged to create novel compounds with specific characteristics suitable for material science applications .
Environmental Science
The safety data sheets of 1-(3-Nitrophenyl)piperazin-2-one provide crucial information on handling, storage, and disposal, which is essential for environmental safety and compliance. It helps in assessing the environmental impact and the necessary precautions for research and development purposes .
Pharmaceutical Research
In pharmaceutical research, this compound is investigated for its role in the development of new therapeutic agents. Its structure is analyzed for drug design and synthesis, contributing to the discovery of new medications .
Industrial Applications
1-(3-Nitrophenyl)piperazin-2-one: is also significant in industrial applications, particularly in the pharmaceutical industry. It is used in the synthesis of various compounds that may lead to the development of new drugs or improvement of existing ones .
Safety and Hazards
The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-(3-nitrophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUZSXMPSDONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453889 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperazin-2-one | |
CAS RN |
215649-84-6 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

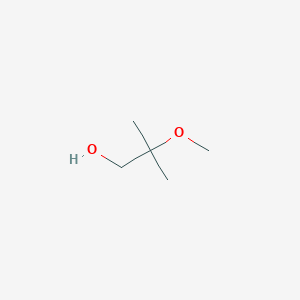
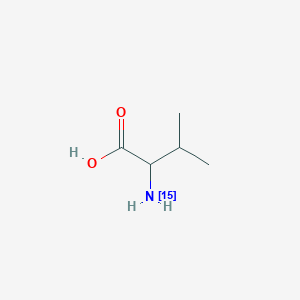
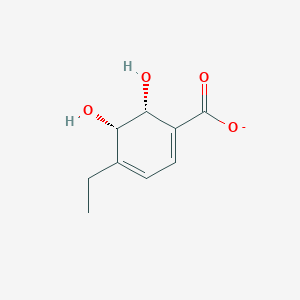
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)
